molecular formula C14H19NO3 B1453069 4-Morpholin-4-YL-2-phenyl-butyric acid CAS No. 858712-33-1

4-Morpholin-4-YL-2-phenyl-butyric acid

Cat. No. B1453069
M. Wt: 249.3 g/mol
InChI Key: YXZMZIVJODDPQY-UHFFFAOYSA-N
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Description

4-Morpholin-4-YL-2-phenyl-butyric acid is a heterocyclic organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.30556 . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of 4-Morpholin-4-YL-2-phenyl-butyric acid consists of 14 carbon atoms, 19 hydrogen atoms, and 3 oxygen atoms . The average mass is 249.306 Da and the monoisotopic mass is 249.136490 Da .

Scientific Research Applications

Analytical Methods for Antioxidant Activity

Studies have explored the analytical methods used in determining antioxidant activity, crucial for food engineering, medicine, and pharmacy. The tests based on hydrogen atom transfer (HAT) and electron transfer (ET) have been applied successfully in antioxidant analysis, highlighting the importance of spectrophotometry in assessing the kinetics or equilibrium states of antioxidant capacities in complex samples. These assays provide a foundation for understanding the antioxidant potential of various compounds, including potentially 4-Morpholin-4-YL-2-phenyl-butyric acid, in diverse applications (Munteanu & Apetrei, 2021).

Genetic Function Studies with Morpholino Oligos

Morpholino oligos, including those related to 4-Morpholin-4-YL-2-phenyl-butyric acid structures, have been tested across various model organisms to inhibit gene function. These studies provide insights into the successes and limitations of targeting maternal and zygotic gene functions, suggesting that, with careful controls, morpholinos represent a relatively simple and rapid method to study gene function, which could extend to compounds like 4-Morpholin-4-YL-2-phenyl-butyric acid (Heasman, 2002).

Environmental Sorption Studies

Research on the sorption of phenoxy herbicides, including compounds structurally related to 4-Morpholin-4-YL-2-phenyl-butyric acid, to soil, organic matter, and minerals provides critical data for environmental science. These studies suggest that sorption can be rationalized based on soil parameters, highlighting the significance of organic matter and iron oxides as relevant sorbents for these compounds (Werner, Garratt, & Pigott, 2012).

Pharmacological Interest in Morpholine and Pyrans Derivatives

A comprehensive review of morpholine derivatives, which include structures akin to 4-Morpholin-4-YL-2-phenyl-butyric acid, reveals a broad spectrum of pharmacological activities. These derivatives hold significant interest due to their diverse applications and potential in designing novel therapeutic agents (Asif & Imran, 2019).

Therapeutic Effects and Mechanisms

The therapeutic effects of compounds structurally related to 4-Morpholin-4-YL-2-phenyl-butyric acid, such as 4-phenylbutyric acid, in maintaining proteostasis have been extensively researched. These compounds exhibit properties as chemical chaperones, preventing misfolded protein aggregation and alleviating endoplasmic reticulum stress, which could extend to the research applications of 4-Morpholin-4-YL-2-phenyl-butyric acid in similar biological systems (Kolb et al., 2015).

Safety And Hazards

4-Morpholin-4-YL-2-phenyl-butyric acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-morpholin-4-yl-2-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-14(17)13(12-4-2-1-3-5-12)6-7-15-8-10-18-11-9-15/h1-5,13H,6-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZMZIVJODDPQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697156
Record name 4-(Morpholin-4-yl)-2-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholin-4-YL-2-phenyl-butyric acid

CAS RN

858712-33-1
Record name 4-(Morpholin-4-yl)-2-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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